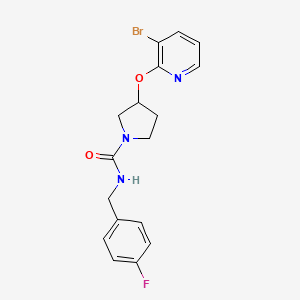
3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, including the interaction between malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. These methods highlight efficient synthetic pathways for creating complex molecules with potential biological activities (Jayarajan et al., 2019).
Molecular Structure Analysis
X-ray diffraction and NMR techniques are commonly used to characterize the molecular structure of synthesized compounds. For example, the crystal and molecular structure of related compounds have been determined, revealing insights into the arrangement and interactions within the crystal lattice (Zugenmaier, 2013).
Chemical Reactions and Properties
Compounds within this family engage in various chemical reactions, including cyclization, bromination, and reactions with cyclic amines, to form products with potential insecticidal and fungicidal activities. These reactions highlight the chemical versatility and potential for targeted synthesis of compounds with desired properties (Zhu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are crucial for the application and processing of these compounds. The crystallographic analysis provides insight into the compound's arrangement in the solid state, contributing to understanding its stability, solubility, and potential for formulation (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for the compound's application in chemical syntheses and potential medicinal applications. Studies on similar compounds demonstrate methodologies for enhancing specific chemical properties, such as analgesic properties, through structural modification (Ukrainets et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is synthesized through multi-component reactions, employing techniques like FT-IR, NMR, and X-ray diffraction for characterization. Such compounds have been investigated computationally, revealing insights into their molecular structures and properties (Jayarajan et al., 2019).
Potential Anticancer Activity
- Molecular docking studies suggest that derivatives of 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide exhibit interactions near the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Antimicrobial Properties
- Certain derivatives have shown antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging significantly, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).
Role in Analgesic Properties
- Chemical modifications of the pyridine moiety in molecules like 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide have been explored to enhance their analgesic properties, indicating potential use in pain management (Ukrainets et al., 2015).
Contribution to Nucleotide Synthesis
- The compound serves as an intermediate in the synthesis of other important molecules, which can be used in the development of drugs targeting HIV-1 integrase inhibitors, demonstrating its significance in antiviral research (Boros et al., 2007).
Implications in Neuropharmacology
- The compound's derivatives have been explored for their effects on Orexin receptors, which are implicated in feeding, arousal, and stress, indicating potential applications in treating disorders related to these systems (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c18-15-2-1-8-20-16(15)24-14-7-9-22(11-14)17(23)21-10-12-3-5-13(19)6-4-12/h1-6,8,14H,7,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXECLQWVFVVCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

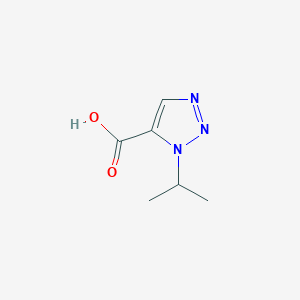

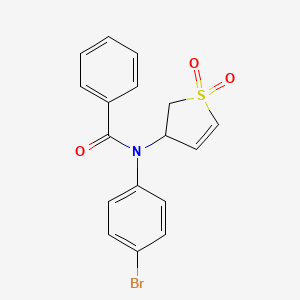

![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)
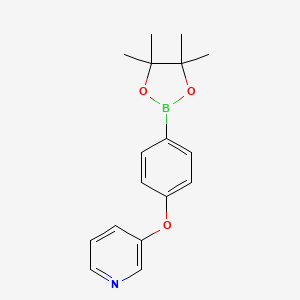

![Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate](/img/structure/B2484248.png)
![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)
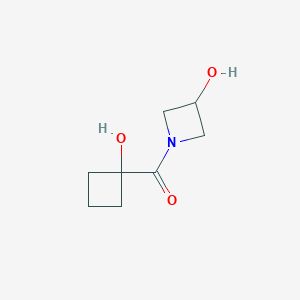

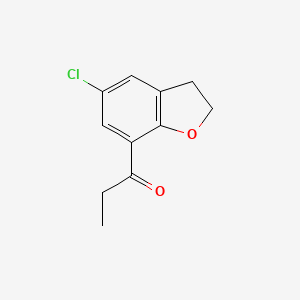
![2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2484255.png)
![1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2484256.png)